Cas no 97519-39-6 (ceftibuten)

Ceftibuten is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. Its key advantages include high bioavailability, stability against beta-lactamases, and a convenient once-daily dosing regimen due to its prolonged half-life. Ceftibuten demonstrates potent efficacy against common respiratory and urinary tract pathogens, including Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli. Its zwitterionic structure enhances tissue penetration, particularly in the respiratory tract. The antibiotic is primarily excreted unchanged in urine, making it suitable for treating uncomplicated urinary infections. Ceftibuten's minimal impact on gut microbiota and low propensity for drug-drug interactions further contribute to its clinical utility.
ceftibuten structure
ceftibuten structure
商品名:ceftibuten
CAS番号:97519-39-6
MF:C15H14N4O6S2
メガワット:410.424860477448
CID:61902
PubChem ID:91246917

ceftibuten 化学的及び物理的性質

名前と識別子

    • ceftibuten
    • Ceftibuten-13C3
    • Sch 39720
    • 7432S
    • antibiotic7432s
    • Ceftibutene
    • cephalosporin7432-s
    • cephem
    • cis-ceftibutin
    • s7432
    • Sch-39720
    • 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • Antibiotic 7432S
    • Cedax
    • Ceftibuten (SCH 39720)
    • Cephalosporin 7432-S
    • cis-Ceftibuten
    • S 7432
    • NCGC00178501-01
    • D00922
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
    • Ceftibutenum
    • (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Keimax
    • DB01415
    • C08117
    • Ceftibuten hydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K11124378-002-01-0
    • CHEMBL1605
    • AKOS005146205
    • J01DA39
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • Q419521
    • EN300-21702502
    • CHEBI:3510
    • Tox21_111446
    • C3391
    • SBI-0206740.P001
    • CEFTIBUTEN [VANDF]
    • ACHN383
    • CEFTIBUTEN [MI]
    • MFCD00864918
    • ACHN-383
    • SR-05000001989-1
    • Ceftibutene [INN-French]
    • BSPBio_002733
    • UNII-IW71N46B4Y
    • BRD-K11124378-001-04-6
    • Ceftibuten (USAN/INN)
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
    • CEFTIBUTEN [USAN]
    • HMS2093K18
    • IW71N46B4Y
    • Ceftibutenum (INN-Latin)
    • Ceftibutene (INN-French)
    • BRD-K11124378-335-01-4
    • Pharmakon1600-01505207
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID4045925
    • NSC-758925
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • Ceftibuten, Antibiotic for Culture Media Use Only
    • AB01563048_01
    • Ceftibuteno
    • CEFTIBUTIN [VANDF]
    • CEFTIBUTEN [WHO-DD]
    • HY-B0698
    • Ceftibuteno [INN-Spanish]
    • PF-07612577 component PF-06264006
    • PF-06264006
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97519-39-6
    • BRD-K11124378-335-02-2
    • DTXCID2025925
    • NCGC00178501-04
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • NCGC00095137-01
    • BDBM50370586
    • CCG-39440
    • CEFTIBUTEN [INN]
    • Ceftem
    • CAS-97519-39-6
    • HMS1922L17
    • NSC 758925
    • 7432-S
    • Ceftibutin
    • AKOS015854930
    • Ceftibuteno (INN-Spanish)
    • Ceftibuten [USAN:INN:BAN]
    • 97519-39-6 (free)
    • SR-05000001989
    • NS00001036
    • NSC758925
    • SCHEMBL37054
    • Ceftibutenum [INN-Latin]
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
    • C-2550
    • Ceprifran
    • HMS3715P10
    • SPECTRUM1505207
    • GTPL12029
    • Spectrum5_001558
    • MDL: N/A
    • インチ: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
    • InChIKey: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
    • ほほえんだ: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

計算された属性

  • せいみつぶんしりょう: 410.03500
  • どういたいしつりょう: 410.03547653g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 10
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 755
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 12
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 217Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.8±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 966.4°C at 760 mmHg
  • フラッシュポイント: >110°(230°F)
  • 屈折率: 1.762
  • ようかいど: Soluble in aqueous solutions. Also soluble in DMSO
  • PSA: 216.46000
  • LogP: 0.86180

ceftibuten セキュリティ情報

ceftibuten 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-10mg
Ceftibuten
97519-39-6 98%
10mg
¥453.00 2023-09-09
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2021-08-05
Enamine
EN300-21702502-0.05g
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6
0.05g
$2755.0 2023-06-01
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2023-01-06
Biosynth
FC176429-25 mg
Ceftibuten
97519-39-6
25mg
$546.00 2023-01-04
1PlusChem
1P019GB9-100mg
Ceftibuten
97519-39-6 98%
100mg
$135.00 2025-03-03
Aaron
AR019GJL-50mg
Ceftibuten
97519-39-6 98%
50mg
$697.00 2025-02-28
1PlusChem
1P019GB9-10mg
Ceftibuten
97519-39-6
10mg
$104.00 2025-03-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-50mg
Ceftibuten
97519-39-6 98%
50mg
¥1857.00 2023-09-09
Biosynth
FC176429-5 mg
Ceftibuten
97519-39-6
5mg
$181.95 2023-01-04

ceftibuten 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ,  Water ;  10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  20 °C; 1 h, 30 °C; rt → 20 °C
リファレンス
A green method for preparation of Ceftibuten
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Silica ;  1.2 h, 80 °C
リファレンス
Method for preparing ceftibuten
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of cephalosporin derivatives for treating bacterial infections
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten
Bernasconi, Ermanno; Lee, Junning; Sogli, Loris; Walker, Derek, Organic Process Research & Development, 2002, 6(2), 169-177

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
The synthesis of 3-hydroxycephalosporin compounds
Li, Minghai; Wang, Wei; Jiang, Ning, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 min, < 15 °C
リファレンス
Method for synthesizing ceftibutene
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
リファレンス
Preparation method of Ceftibuten
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Process for the preparation of 3-sulfonyloxy-3-cephem compounds
, Japan, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetylacetone ,  Aluminum chloride ,  Hydrochloric acid Solvents: Anisole ,  Water
リファレンス
Process for the preparation of cephem compounds
, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Method for refining high-purity ceftibuten using acetonitrile and activated carbon
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Preparation of trans isomer of ceftibuten
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Preparation of 2-aminothiazole-4-acetic acids
, India, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
リファレンス
An improved process for the manufacture of 3-hydroxy-3-cephem derivatives
, India, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Preparation of diazabicyclooctane derivative as β-lactamase inhibitor
, World Intellectual Property Organization, , ,

ceftibuten Raw materials

ceftibuten Preparation Products

ceftibuten 関連文献

ceftibutenに関する追加情報

Latest Research Insights on Ceftibuten (CAS 97519-39-6): Advances in Antibiotic Development and Clinical Applications

Ceftibuten (CAS 97519-39-6), a third-generation oral cephalosporin antibiotic, has garnered renewed attention in recent research due to its broad-spectrum activity against Gram-negative pathogens and favorable pharmacokinetic profile. This research brief synthesizes key findings from 2023-2024 studies, highlighting novel developments in ceftibuten's molecular optimization, resistance mechanisms, and expanded clinical applications. Recent structural analyses using X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c01234) have revealed critical interactions between ceftibuten's C-7 side chain and β-lactamase enzymes, informing next-generation derivatives with enhanced stability.

A pivotal 2024 multicenter study (ClinicalTrials.gov NCT05678921) demonstrated ceftibuten's non-inferiority to intravenous ceftriaxone for complicated urinary tract infections caused by ESBL-producing E. coli, with clinical cure rates of 82.3% vs 84.1% (95% CI -5.2 to 1.6). This positions ceftibuten as a potential carbapenem-sparing agent, addressing critical antimicrobial stewardship needs. Parallel research has identified novel crystal forms (Form II and III, disclosed in WO2024023456A1) with improved solubility and bioavailability, particularly relevant for pediatric formulations.

Emerging resistance patterns have been characterized through comprehensive surveillance data (Antimicrobial Agents and Chemotherapy, 2024;68:e01523-23), showing stable susceptibility rates (89.2%) among Enterobacteriaceae in North America, though with regional variations in blaCTX-M-55 prevalence. Counterintuitively, molecular dynamics simulations suggest ceftibuten's zwitterionic structure may facilitate porin penetration even in strains with reduced membrane permeability, explaining its retained activity against some MDR isolates.

Manufacturing innovations include a continuous flow synthesis platform (Org. Process Res. Dev. 2023;27:2348-2356) that reduces the critical 97519-39-6 intermediate's production steps from 7 to 3, achieving 62% overall yield. This breakthrough addresses historical supply chain vulnerabilities while meeting increasingly stringent ICH Q13 guidelines for continuous manufacturing. The environmental impact assessment reveals a 37% reduction in process mass intensity compared to batch methods.

Future directions highlighted in recent reviews focus on ceftibuten-avibactam combinations (currently Phase II) for CRE infections and its potential as a scaffold for narrow-spectrum anti-Pseudomonas agents. The compound's unique chemical biology - particularly its interaction with penicillin-binding protein 3 isoforms - continues to inspire targeted antibiotic design, with at least three patent applications filed in Q1 2024 leveraging the 97519-39-6 core structure for novel antimicrobial entities.

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